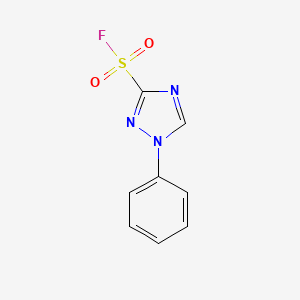

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular weight of 227.22 . It is a powder that is stored at a temperature of 4°C . The IUPAC name for this compound is 1-phenyl-1H-1,2,4-triazole-3-sulfonyl fluoride .

Synthesis Analysis

The synthesis of triazoles, including this compound, involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This process paves the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring, which is a three nitrogen-containing heterocyclic aromatic ring system . The structure also includes a phenyl group and a sulfonyl fluoride group .Chemical Reactions Analysis

Triazoles, including this compound, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for diverse chemical reactions and the construction of novel bioactive molecules .Physical and Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 227.22 .Aplicaciones Científicas De Investigación

Regioselective Synthesis and Heterocycle Functionalization 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride serves as a building block in regioselective synthesis processes. For example, the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been described, highlighting the versatility of sulfonyl fluorides in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. This method is particularly significant for accessing derivatives that are challenging to synthesize using existing techniques (Thomas & Fokin, 2018).

Fluorination Agent Development Research into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a derivative related to the sulfonyl fluoride group, reveals its superior utility as a deoxofluorinating agent. It demonstrates high thermal stability and resistance to aqueous hydrolysis, showcasing diverse fluorination capabilities, including high-yield conversions and stereoselective reactions. This development underscores the importance of sulfonyl fluoride derivatives in facilitating efficient fluorination strategies in drug discovery and other fields (Umemoto et al., 2010).

Fluorescence Sensing of Anions Sulfonyl fluoride derivatives are also pivotal in the development of fluorescence sensors for anion detection. A novel 1,2,3-triazole-based fluorescence chemosensor, leveraging the sulfonyl fluoride moiety for enhanced interaction with fluoride ions, exemplifies the application of these compounds in environmental monitoring and analytical chemistry. This sensor's ability to detect fluoride ions selectively through a "turn-on" fluorescence mechanism represents a significant advancement in the field of chemical sensing (Ghosh et al., 2015).

Proton Exchange Membrane Development In the realm of materials science, sulfonyl fluoride derivatives contribute to the synthesis of new materials with potential applications in energy technology. Fluorinated sulfonated polytriazoles, synthesized via click chemistry, demonstrate high proton conductivities, making them candidates for proton exchange membranes in fuel cells. These materials combine thermal and chemical stabilities with low water uptake and high mechanical properties, addressing key challenges in fuel cell membrane development (Singh et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a derivative of triazoles . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . .

Mode of Action

It is known that triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .

Biochemical Pathways

Triazoles and their derivatives are known to interact with various biological systems .

Result of Action

Triazoles and their derivatives are known to have significant biological properties .

Análisis Bioquímico

Biochemical Properties

They can accommodate a wide range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .

Cellular Effects

Triazoles and their derivatives have been shown to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-phenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJWQOPRUKCBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)

![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2941043.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)